molecular formula C27H33N3O4S B2527413 N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-78-7

N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2527413
CAS RN: 878058-78-7
M. Wt: 495.64
InChI Key: CEWMLNMBQBMMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C27H33N3O4S and its molecular weight is 495.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research has shown the synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials. A study by Iqbal et al. (2017) synthesized compounds that were evaluated against different bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Compound 8g, bearing a 2-methylphenyl group, was identified as the most active growth inhibitor among the strains tested, showcasing the potential of such compounds in antibacterial applications (Iqbal et al., 2017).

Anticancer Effects

Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins on hepatocellular carcinoma cell lines, revealing variable in vitro cytotoxicity. Compounds 3a, 4b, and 4c demonstrated significant anticancer potential, decreasing angiogenic marker epithelial growth factor receptor (EGFR) levels and manifesting apoptotic, anti-angiogenic, and anti-invasive effects (Eldeeb et al., 2022).

Enzyme Inhibitory Activities

Khalid et al. (2014) synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and screened them for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. The study provided insights into the compounds' potential as inhibitors for AChE and BChE, important targets in Alzheimer's disease treatment (Khalid et al., 2014).

Synthesis and Pharmacological Evaluation

Another study focused on the synthesis of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, evaluating their antibacterial and anti-enzymatic potential. This research highlights the multifunctional aspects of these compounds, including their potential application in creating new antibacterial agents (Nafeesa et al., 2017).

properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O4S/c1-2-3-9-21-12-14-22(15-13-21)28-26(31)20-35(33,34)25-18-30(24-11-6-5-10-23(24)25)19-27(32)29-16-7-4-8-17-29/h5-6,10-15,18H,2-4,7-9,16-17,19-20H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWMLNMBQBMMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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